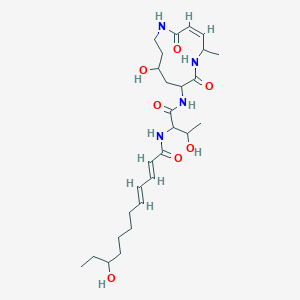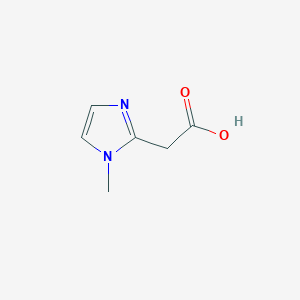![molecular formula C8H6N2O2 B051660 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 119248-43-0](/img/structure/B51660.png)
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Descripción general
Descripción
"1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid" is a compound of interest in the field of organic chemistry, particularly in the study of heterocyclic compounds. It is known for its unique structural and chemical properties.
Synthesis Analysis
A general synthesis of pyrrole-2-carboxylic acid derivatives, which are structurally related to "1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid," has been achieved through the reaction of 2H-azirines and enamines (Law et al., 1984). Additionally, a novel synthetic route from 1-substituted 2-amino-pyrroles to "1H-pyrrolo[2,3-b]pyridines" provides insight into the synthesis pathways of similar compounds (Brodrick & Wibberley, 1975).
Molecular Structure Analysis
The molecular structure of related compounds, such as "1H-pyrazole-3-carboxylic acid" and its derivatives, has been examined through spectroscopic data and quantum-chemical calculations, providing a framework for understanding the structure of "1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid" (Yıldırım et al., 2005).
Chemical Reactions and Properties
Research on related compounds, such as "1H-pyrazole-3-carboxamide," provides insights into the functionalization reactions of carboxylic acids and their derivatives. These studies contribute to understanding the chemical reactions and properties of "1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid" (Yıldırım et al., 2005).
Physical Properties Analysis
The crystalline structures of carboxylic acid-pyridine compounds have been analyzed, revealing details about the physical properties, including hydrogen bonding patterns and molecular packing (Vishweshwar et al., 2002).
Aplicaciones Científicas De Investigación
Analgesic and Sedative Activity
- Scientific Field: Medicinal Chemistry .
- Application Summary: Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been synthesized with potential analgesic and sedative activity .
- Methods of Application: The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test .
- Results: All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine. In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Anticancer Activity
- Scientific Field: Cancer Research .
- Application Summary: 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors .
- Methods of Application: Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
- Results: Among them, one compound exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM .
Fibroblast Growth Factor Receptor Inhibitors
- Scientific Field: Cancer Research .
- Application Summary: 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
- Methods of Application: The compounds were tested for their inhibitory activity against FGFR1, 2, and 3 .
- Results: One compound, referred to as 4h, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .
Treatment of Hyperglycemia and Related Disorders
- Scientific Field: Endocrinology .
- Application Summary: Certain compounds may reduce blood glucose levels, potentially finding application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
- Scientific Field: Cell Biology .
- Application Summary: Pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1) have been designed .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Scientific Field: Endocrinology .
- Application Summary: Certain compounds may reduce blood glucose levels, potentially finding application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
Direcciones Futuras
The development of 1H-pyrrolo[3,2-c]pyridine derivatives as FGFR inhibitors represents an attractive strategy for cancer therapy . Future research could focus on optimizing these compounds for better potency and selectivity, as well as investigating their potential applications in other disease contexts.
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXCBDIUQIOENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646629 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
CAS RN |
119248-43-0 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)
![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)
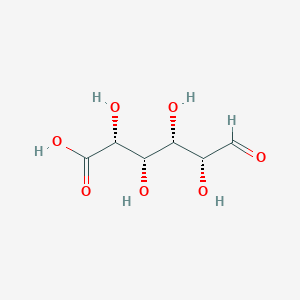

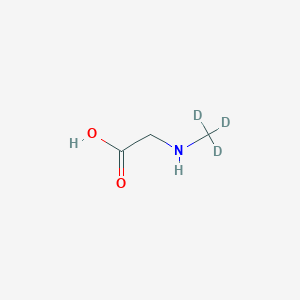


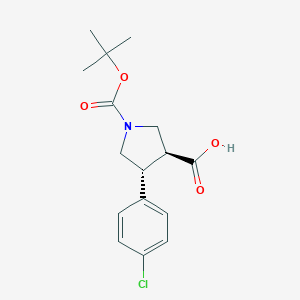

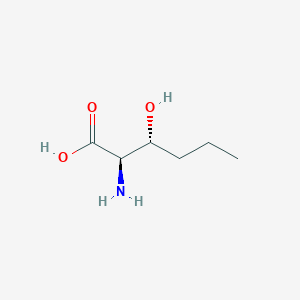

![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
